molecular formula C22H32N2O2 B2826942 N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide CAS No. 2201570-41-2

N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide

Cat. No.: B2826942
CAS No.: 2201570-41-2
M. Wt: 356.51
InChI Key: HHTWESOLIOCFII-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that contains a carbonyl group (C=O) attached to a nitrogen atom. The “N-[4-(4-Tert-butylphenyl)cyclohexyl]” part suggests a cyclohexyl group (a six-membered carbon ring) attached to a tert-butyl-substituted phenyl group (a benzene ring with a tert-butyl group attached). The “3-(prop-2-enoylamino)propanamide” part suggests the presence of a propanamide group, which is a three-carbon chain with an amide at one end .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as N-[4-(4-Tert-butylphenyl)cyclohexyl]amine) with an appropriate carboxylic acid or acid derivative (such as 3-(prop-2-enoylamino)propanoic acid or a derivative thereof). The exact conditions would depend on the specific reactivity of the starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of amides, including the planar amide group with a partial double bond character between the carbonyl carbon and the amide nitrogen. The cyclohexyl and phenyl rings would likely adopt their typical conformations .

Mechanism of Action

Without more specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a pesticide, for example, the mechanism would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors, including the specific physical and chemical properties of the compound, how it’s handled and stored, and how much is used. Without more specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promising biological activity, for example, it might be studied further as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it might be studied from a synthetic chemistry perspective .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c1-5-20(25)23-15-14-21(26)24-19-12-8-17(9-13-19)16-6-10-18(11-7-16)22(2,3)4/h5-7,10-11,17,19H,1,8-9,12-15H2,2-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTWESOLIOCFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)NC(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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